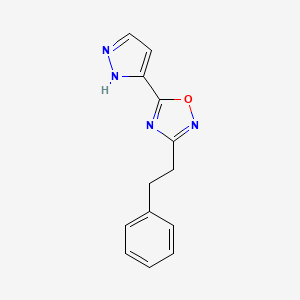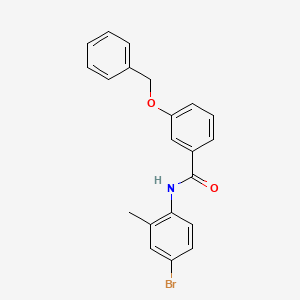
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various studies. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, it was reported to induce apoptosis in human breast cancer cell lines. Additionally, this compound has been reported to exhibit low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for investigating various biological processes. Additionally, the compound has been reported to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the investigation of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another direction is the investigation of its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties may also be an area of future investigation.
Synthesemethoden
The synthesis of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-phenylethyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxalic acid. Another method involves the reaction of 2-phenylethyl hydrazine with 2-nitropropane, followed by reduction with iron powder and cyclization with hydrazine hydrate and oxalic acid. Both methods have been reported to yield the desired compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
The potential pharmacological properties of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various scientific studies. In one study, this compound was found to exhibit potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. In another study, it was reported to exhibit significant antitumor activity against human breast cancer cell lines. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)6-7-12-15-13(18-17-12)11-8-9-14-16-11/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKDPUSGZJXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)

![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)
![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
